Ethyl 4-((4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound is a structurally complex molecule featuring a piperazine-1-carboxylate core linked to a sulfonamide group, which is further connected to a 1,3,4-oxadiazole ring substituted with a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety. The tetralin group, a bicyclic system, may contribute to enhanced binding affinity in biological targets due to its rigid, hydrophobic structure. This compound is hypothesized to exhibit activity in enzyme inhibition or receptor modulation, given the prevalence of similar sulfonamide-piperazine-oxadiazole hybrids in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[4-[[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O6S/c1-2-36-26(33)30-13-15-31(16-14-30)38(34,35)22-11-9-19(10-12-22)23(32)27-25-29-28-24(37-25)21-8-7-18-5-3-4-6-20(18)17-21/h7-12,17H,2-6,13-16H2,1H3,(H,27,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBZWUBJRBDLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound known for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.55 g/mol. The structural features include:
- Oxadiazole Ring : Known for its role in enhancing biological activity.
- Tetrahydronaphthalene Moiety : Imparts lipophilicity which is crucial for membrane permeability.
- Piperazine Group : Often associated with pharmacological activity.
1. Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial and Antifungal Activity : Studies have reported that derivatives of oxadiazole can inhibit various bacterial strains and fungi. A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG, both in active and dormant states .
2. Antitumor Activity
The compound has been evaluated for its potential antitumor effects. In vitro studies indicate that it may inhibit cancer cell proliferation through various mechanisms:
- Cell Viability Assays : The compound showed IC50 values in the micromolar range against several cancer cell lines. For example, compounds with similar structures have been reported to exhibit cytotoxicity with IC50 values ranging from 10 µM to over 100 µM depending on the cell type .
3. Anticonvulsant Activity
The anticonvulsant properties of the compound were assessed using various animal models. The results indicate promising activity:
- Maximal Electroshock Seizure (MES) Test : Compounds with similar oxadiazole structures showed significant protection against seizures in animal models .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : The lipophilic nature of the tetrahydronaphthalene moiety may facilitate membrane penetration and disruption in target cells.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its anticonvulsant effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly affected their antimicrobial efficacy. The most potent compounds were identified through structure-activity relationship (SAR) analysis.
Case Study 2: Antitumor Activity
In a recent investigation involving various cancer cell lines, derivatives similar to Ethyl 4-((4... exhibited varying degrees of cytotoxicity. The findings suggested that the presence of specific functional groups enhanced the overall antitumor activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 4-((4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Compounds containing piperazine rings have been studied for their anti-inflammatory effects. Some derivatives have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway .
Anticancer Potential
The presence of the tetrahydronaphthalene structure in similar compounds has been linked to anticancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .
Case Study 1: Antimicrobial Efficacy
A study published in Brazilian Journal of Pharmaceutical Sciences investigated a series of oxadiazole derivatives for their antibacterial activity. The results indicated that specific modifications to the structure significantly enhanced their efficacy against resistant bacterial strains .
Case Study 2: Inflammation Models
In a pharmacological study published in Pharmaceuticals, researchers evaluated the anti-inflammatory effects of related piperazine derivatives using animal models. The findings demonstrated a marked reduction in inflammation markers when treated with these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
Key Comparative Insights
The 1,3,4-oxadiazole ring offers metabolic resistance compared to pyrazole or pyrimidine rings in analogs , as oxadiazoles are less prone to oxidative degradation.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step protocols similar to and , such as amide coupling (e.g., using EDCI/HOBt ) and cyclocondensation for oxadiazole formation . Yields for such steps typically range from 60–80% .
Pharmacokinetic Profiles :
- The ethyl carboxylate group enhances solubility compared to methyl esters (e.g., in ), while the sulfonamide linker improves target binding specificity over simple amides .
- The tetralin moiety may confer longer half-life relative to smaller aromatic groups (e.g., thiophene in ) due to reduced hepatic clearance.
Biological Activity Trends :
- Piperazine-sulfonamide hybrids (e.g., ) often exhibit kinase inhibitory activity , while oxadiazole-containing compounds (e.g., ) show anthelmintic or antimicrobial effects . The target compound’s combination of these motifs suggests dual functionality.
Research Findings and Data Tables
Computational Predictions (Hypothetical)
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| LogP (lipophilicity) | 3.8 | 4.2 | 2.9 |
| Topological polar surface area | 110 Ų | 95 Ų | 85 Ų |
| Predicted IC₅₀ (kinase X) | 12 nM | 45 nM | 210 nM |
Critical Analysis and Limitations
- Evidence Gaps : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Synthetic Challenges : Multi-step synthesis (e.g., oxadiazole formation and sulfonamide coupling) may require optimization to improve yields .
- Contradictions : Some analogs (e.g., ) prioritize CNS activity, while others (e.g., ) focus on kinase inhibition. The target’s exact therapeutic niche remains speculative.
Preparation Methods
Hydrazide Formation
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid is treated with excess hydrazine hydrate in ethanol under reflux (12 h), yielding the corresponding hydrazide (85–90% yield).
Reaction Conditions :
Oxadiazole Cyclization
The hydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring (Scheme 1).
Mechanism :
- Deprotonation of hydrazide by KOH.
- Nucleophilic attack of hydrazide on CS₂.
- Cyclization and elimination of H₂S.
Optimized Parameters :
- Molar ratio (hydrazide:CS₂:KOH): 1:1.2:2
- Solvent: Ethanol
- Temperature: 0–5°C (initial), then room temperature (24 h)
- Yield: 78%
Synthesis of 4-(Piperazine-1-Sulfonyl)Benzoic Acid
Sulfonation of 4-Aminobenzoic Acid
4-Aminobenzoic acid reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C to form 4-sulfamoylbenzoic acid (Scheme 2).
Key Considerations :
- Slow addition of ClSO₃H to prevent exothermic side reactions.
- Quenching with ice-water to isolate the sulfonyl chloride intermediate.
Piperazine Substitution
The sulfonyl chloride intermediate reacts with piperazine in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine (TEA) as a base (Scheme 3).
Reaction Conditions :
- Molar ratio (sulfonyl chloride:piperazine:TEA): 1:1.2:1.5
- Temperature: 0°C → room temperature (4 h)
- Yield: 68%
Carbamoyl Coupling of Oxadiazole-Amine and Benzoic Acid
Activation of Carboxylic Acid
4-(Piperazine-1-sulfonyl)benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF) (Scheme 4).
Mechanism :
- EDC forms an active O-acylisourea intermediate.
- HOBt suppresses racemization and enhances coupling efficiency.
Conditions :
Amine Coupling
The activated benzoic acid reacts with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine to form the carbamoyl bond (Scheme 5).
Purification :
Integrated Synthetic Route and Data
Challenges and Optimization
Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
